REACTION_CXSMILES
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C[O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH:14]=[CH:13][C:12]([CH3:15])=[N:11]2)=[CH:6][C:5]=1[C:16]([F:19])([F:18])[F:17].[OH-].[Na+]>CO>[CH3:15][C:12]1[CH:13]=[CH:14][N:10]([C:7]2[CH:8]=[CH:9][C:4]([C:3]([OH:20])=[O:2])=[C:5]([C:16]([F:18])([F:17])[F:19])[CH:6]=2)[N:11]=1 |f:1.2|
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Name
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4-(3-methyl-1H-pyrazol-1-yl)-2-trifluoromethyl benzoic acid methyl ester
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Quantity
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1.19 g
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Type
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reactant
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Smiles
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COC(C1=C(C=C(C=C1)N1N=C(C=C1)C)C(F)(F)F)=O
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Name
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|
Quantity
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3.3 mL
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 90 minutes
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Duration
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90 min
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The residue was partitioned between ethyl acetate and 1N hydrochloric acid
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Type
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DRY_WITH_MATERIAL
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Details
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The organic extracts were dried over sodium sulfate
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Type
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CUSTOM
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Details
|
evaporated to dryness
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Name
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|
Type
|
product
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Smiles
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CC1=NN(C=C1)C1=CC(=C(C(=O)O)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.14 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.5% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |